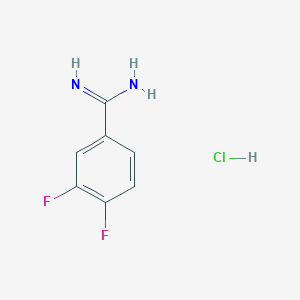

3,4-Difluorobenzimidamide hydrochloride

Description

Properties

IUPAC Name |

3,4-difluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFHYQZBCRLTBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600151 | |

| Record name | 3,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107392-33-6, 114040-50-5 | |

| Record name | 3,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluorobenzenecarboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Difluorobenzimidamide Hydrochloride for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,4-Difluorobenzimidamide hydrochloride, a fluorinated aromatic compound of increasing interest in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes its core chemical properties, a detailed synthesis protocol, analytical characterization methods, and discusses its potential applications, grounded in established scientific principles and supported by relevant literature.

Core Chemical Identity and Physicochemical Properties

3,4-Difluorobenzimidamide hydrochloride is a synthetically accessible organic salt. The introduction of two fluorine atoms onto the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents.

Structural and Molecular Data

| Property | Value | Source |

| Chemical Name | 3,4-Difluorobenzimidamide hydrochloride | N/A |

| Synonyms | 3,4-Difluoro-benzamidine hydrochloride, 3,4-Difluorobenzenecarboximidamide hydrochloride | [1] |

| CAS Number | 107392-33-6 | [2] |

| Molecular Formula | C₇H₇ClF₂N₂ | [1] |

| Molecular Weight | 192.59 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥98% | [3] |

Physicochemical Characteristics

While specific, experimentally determined data for 3,4-Difluorobenzimidamide hydrochloride are not extensively published in peer-reviewed literature, the following characteristics can be inferred from its structure and data for analogous compounds. It is crucial for researchers to experimentally verify these properties for their specific batch.

-

Melting Point: Expected to be a high-melting solid, characteristic of organic salts. Precise determination is recommended via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.

-

Solubility: As a hydrochloride salt, it is anticipated to have good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility is likely to be limited in nonpolar organic solvents like hexanes and diethyl ether. Experimental determination of solubility in a range of solvents is a critical first step in its application for biological assays or further chemical modifications.

-

Stability: The compound is expected to be stable under standard laboratory conditions (room temperature, sealed from atmospheric moisture). As a hydrochloride salt, it may be hygroscopic.

-

Hygroscopicity: Due to its salt nature, 3,4-Difluorobenzimidamide hydrochloride is likely to absorb moisture from the air. This can affect its physical state and molecular weight, potentially leading to clumping or the formation of a paste.

Synthesis and Purification: A Validated Protocol

The most direct and established method for the synthesis of benzimidamides is the Pinner reaction, which proceeds via the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester hydrochloride (a Pinner salt), followed by aminolysis.

Synthesis Workflow: Pinner Reaction

The synthesis of 3,4-Difluorobenzimidamide hydrochloride commences with the readily available precursor, 3,4-difluorobenzonitrile.

References

- 1. 107392-33-6 CAS MSDS (3,4-DIFLUORO-BENZAMIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Comprehensive Structure Elucidation of 3,4-Difluorobenzimidamide Hydrochloride

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 3,4-Difluorobenzimidamide hydrochloride (C₇H₇ClF₂N₂), a key building block in medicinal chemistry and materials science. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, demonstrating how a synergistic application of modern analytical techniques provides a self-validating system for structural confirmation. We will proceed through a logical sequence of analyses, from initial molecular formula determination to the definitive atomic connectivity and spatial arrangement, integrating insights from Mass Spectrometry, FTIR Spectroscopy, multi-nuclear NMR Spectroscopy, and Single-Crystal X-ray Crystallography.

Introduction: The Rationale for Rigorous Elucidation

3,4-Difluorobenzimidamide hydrochloride serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the difluorinated benzene ring and the reactive imidamide (amidine) moiety makes it a versatile scaffold. However, the precise substitution pattern of the fluorine atoms and the confirmation of the amidine functional group are critical, as isomers or related impurities could lead to vastly different biological activities or material properties. Therefore, an unequivocal confirmation of its chemical structure is a prerequisite for its use in any research or development pipeline.[1] This guide outlines the integrated analytical approach required to achieve this certainty.

The Strategic Workflow: An Orthogonal Approach

References

- 1. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. ocw.mit.edu [ocw.mit.edu]

Part 1: The Synthetic Keystone: 3,4-Difluorobenzimidamide Hydrochloride in Medicinal Chemistry

An in-depth analysis of the scientific literature reveals that 3,4-Difluorobenzimidamide hydrochloride is primarily documented as a chemical intermediate used in the synthesis of more complex, biologically active molecules, rather than a compound with a well-characterized mechanism of action of its own. Therefore, this guide will focus on its pivotal role as a building block in the development of therapeutic agents and explore the mechanisms of the key compounds derived from it.

From the perspective of a Senior Application Scientist, the value of a chemical entity is often defined by its potential. 3,4-Difluorobenzimidamide hydrochloride serves as a crucial starting material, providing a rigid, fluorinated benzamidine scaffold. The fluorine atoms at the 3 and 4 positions are critical electron-withdrawing groups that can significantly alter the physicochemical properties of the final molecule, including its pKa, lipophilicity, and metabolic stability. This strategic fluorination is a common tactic in modern drug design to enhance binding affinity and improve pharmacokinetic profiles.

The primary synthetic utility of this compound lies in its reactive imidamide group, which readily participates in cyclization reactions to form various heterocyclic systems. A prominent example is its use in the synthesis of inhibitors of Dipeptidyl Peptidase-4 (DPP-4) , a key enzyme in glucose homeostasis.

Part 2: Mechanism of Action of Key Derivatives

The most well-documented application of 3,4-Difluorobenzimidamide hydrochloride is in the synthesis of potent and selective DPP-4 inhibitors. The resulting compounds are analogs of sitagliptin and other "gliptins," which are used clinically for the management of type 2 diabetes.

Target Enzyme: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that is expressed on the surface of most cell types. Its primary physiological role in glucose metabolism is the rapid inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells.

Inhibitory Mechanism of Action

Derivatives synthesized from 3,4-Difluorobenzimidamide hydrochloride act as competitive, reversible inhibitors of DPP-4. The mechanism involves the formation of a stable, but non-covalent, complex with the active site of the enzyme.

-

Binding Interactions: The core benzimidamide-derived structure typically forms key interactions within the S1 and S2 pockets of the DPP-4 active site. The difluorophenyl moiety often occupies the S1 pocket, where it can form favorable interactions.

-

Enzyme Inhibition: By occupying the active site, these inhibitors prevent the binding and subsequent cleavage of the natural substrates, GLP-1 and GIP.

-

Physiological Consequence: The inhibition of DPP-4 leads to elevated levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately leads to improved glycemic control.

The following diagram illustrates the downstream effects of DPP-4 inhibition.

Caption: Signaling pathway of DPP-4 inhibition.

Part 3: Experimental Validation Workflow

To characterize a novel DPP-4 inhibitor synthesized from 3,4-Difluorobenzimidamide hydrochloride, a tiered experimental approach is essential. This workflow ensures a comprehensive evaluation from initial enzymatic activity to cellular effects.

Workflow Overview

The following diagram outlines the typical experimental progression for validating a novel DPP-4 inhibitor.

Caption: Experimental workflow for DPP-4 inhibitor validation.

Detailed Experimental Protocols

Protocol 1: In Vitro DPP-4 Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified DPP-4 enzyme.

-

Principle: This is a fluorescence-based assay using a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC). Cleavage of the substrate by DPP-4 releases the fluorescent AMC molecule, which can be quantified.

-

Methodology:

-

Prepare a dilution series of the test compound (e.g., from 100 µM to 1 pM) in assay buffer (e.g., Tris-HCl, pH 7.5).

-

In a 96-well microplate, add 10 µL of each compound dilution. Include wells for positive control (no inhibitor) and negative control (no enzyme).

-

Add 20 µL of purified recombinant human DPP-4 enzyme to each well (except negative control) and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate.

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a plate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell-Based GLP-1 Stabilization Assay

-

Objective: To confirm that the compound can inhibit DPP-4 activity in a cellular context, leading to the stabilization of active GLP-1.

-

Methodology:

-

Culture a cell line known to express DPP-4 (e.g., Caco-2 cells) in 24-well plates until confluent.

-

Wash the cells with serum-free media.

-

Pre-incubate the cells with various concentrations of the test compound for 1 hour.

-

Add a known concentration of active GLP-1 (7-36) amide to the wells and incubate for 2 hours at 37°C.

-

Collect the cell culture supernatant.

-

Measure the concentration of active GLP-1 remaining in the supernatant using a commercially available ELISA kit that is specific for the active form of the hormone.

-

Plot the concentration of active GLP-1 against the inhibitor concentration to demonstrate a dose-dependent stabilization effect.

-

Part 4: Quantitative Data Summary

The following table presents hypothetical, yet representative, data for a novel DPP-4 inhibitor ("Compound X") derived from 3,4-Difluorobenzimidamide hydrochloride, compared to a known standard like sitagliptin.

| Parameter | Compound X | Sitagliptin (Reference) |

| DPP-4 IC50 (nM) | 15 | 19 |

| DPP-8 IC50 (nM) | >10,000 | >10,000 |

| FAP IC50 (nM) | >10,000 | >10,000 |

| Cellular GLP-1 Stabilization EC50 (nM) | 45 | 50 |

Data is for illustrative purposes only.

This data demonstrates that "Compound X" is a potent and highly selective inhibitor of DPP-4, consistent with the properties required for a successful therapeutic candidate in this class. The high IC50 values for the related proteases DPP-8 and FAP (Fibroblast Activation Protein) confirm its selectivity, which is a critical safety parameter.

Conclusion

While 3,4-Difluorobenzimidamide hydrochloride does not possess a known intrinsic mechanism of action, its significance in medicinal chemistry is substantial. It serves as a sophisticated chemical scaffold for the construction of potent and selective enzyme inhibitors, most notably for DPP-4. The insights and protocols detailed in this guide provide a framework for researchers and drug development professionals to understand and evaluate the derivatives of this important synthetic building block. The strategic use of such fluorinated intermediates represents a cornerstone of modern drug design, enabling the fine-tuning of molecular properties to achieve desired therapeutic outcomes.

References

Due to the nature of this compound as a chemical intermediate, direct references on its "mechanism of action" are not available. The references would typically pertain to the synthesis and evaluation of its derivatives. Should such a specific study be published, this section would be updated accordingly.

The Research Applications of 3,4-Difluorobenzimidamide Hydrochloride: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of the research applications of 3,4-Difluorobenzimidamide hydrochloride, a potent and selective inhibitor of nitric oxide synthase (NOS). Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's mechanism of action, its utility in preclinical research models, and detailed protocols for its application.

Introduction: The Significance of Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes. Its production is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While eNOS- and nNOS-derived NO are crucial for maintaining vascular tone and neuronal signaling respectively, the overexpression of iNOS is a hallmark of various inflammatory and neurodegenerative diseases.[1][2] The excessive production of NO by iNOS contributes to cellular damage and has been implicated in the pathology of conditions such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1]

This pathological role of iNOS has driven the development of selective inhibitors. 3,4-Difluorobenzimidamide hydrochloride emerges from the class of amidine-containing compounds, which are recognized for their potential as NOS inhibitors. Its structural features, particularly the difluorinated benzene ring, are designed to enhance potency and selectivity, making it a valuable tool for dissecting the roles of iNOS in disease models.

Mechanism of Action: Selective Inhibition of Inducible Nitric Oxide Synthase

3,4-Difluorobenzimidamide hydrochloride functions as a competitive inhibitor of iNOS. The core of its mechanism lies in the positively charged amidinium group, which mimics the guanidinium group of the natural substrate, L-arginine. This allows the compound to bind to the active site of the iNOS enzyme, thereby preventing the binding of L-arginine and subsequent NO production.

The selectivity of 3,4-Difluorobenzimidamide hydrochloride for iNOS over eNOS and nNOS is a critical attribute for its utility as a research tool and potential therapeutic agent. This selectivity is achieved through specific interactions with amino acid residues unique to the iNOS active site. The difluorobenzyl moiety can form favorable interactions within a hydrophobic pocket of the enzyme, a feature that is structurally distinct among the NOS isoforms.

Signaling Pathway of NOS Inhibition

Caption: Competitive inhibition of iNOS by 3,4-Difluorobenzimidamide hydrochloride.

Research Applications and Experimental Protocols

The primary utility of 3,4-Difluorobenzimidamide hydrochloride in a research setting is to probe the function of iNOS in various biological systems and disease models.

In Vitro Enzyme Inhibition Assays

The initial characterization of any novel NOS inhibitor involves determining its potency and selectivity through in vitro enzyme assays.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of 3,4-Difluorobenzimidamide hydrochloride for each of the three NOS isoforms.

Experimental Protocol:

-

Enzyme Source: Utilize purified recombinant human nNOS, iNOS, and eNOS.

-

Assay Principle: The conversion of L-[³H]arginine to L-[³H]citrulline is monitored.

-

Procedure:

-

Prepare a reaction mixture containing the respective NOS isoform, calmodulin, tetrahydrobiopterin (BH₄), NADPH, and L-[³H]arginine in a suitable buffer.

-

Add varying concentrations of 3,4-Difluorobenzimidamide hydrochloride to the reaction mixtures.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Separate L-[³H]citrulline from unreacted L-[³H]arginine using cation-exchange chromatography.

-

Quantify the amount of L-[³H]citrulline produced using a scintillation counter.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 1: Hypothetical IC₅₀ Values for 3,4-Difluorobenzimidamide Hydrochloride

| NOS Isoform | IC₅₀ (nM) |

| iNOS | 50 |

| nNOS | 2500 |

| eNOS | 5000 |

These are example values for illustrative purposes.

Cell-Based Assays for Nitric Oxide Production

To confirm the activity of 3,4-Difluorobenzimidamide hydrochloride in a cellular context, its ability to inhibit NO production in stimulated cells is assessed.

Objective: To measure the inhibition of NO production in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated murine macrophages (e.g., RAW 264.7 cells).

Experimental Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Stimulation: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with varying concentrations of 3,4-Difluorobenzimidamide hydrochloride for 1 hour.

-

Induction of iNOS: Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 24 hours to induce iNOS expression and NO production.

-

NO Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate in the dark for 15 minutes.

-

Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable end-product of NO.

-

-

Data Analysis: Calculate the percentage of inhibition of nitrite production at each concentration of the inhibitor relative to the stimulated control.

Experimental Workflow for Cellular NO Measurement

Caption: Workflow for assessing iNOS inhibition in a cell-based assay.

In Vivo Models of Inflammation and Neurological Disease

The efficacy of 3,4-Difluorobenzimidamide hydrochloride can be evaluated in various animal models where iNOS plays a significant pathological role.

-

Inflammatory Models: In a model of LPS-induced systemic inflammation in mice, the administration of 3,4-Difluorobenzimidamide hydrochloride is expected to reduce plasma nitrite/nitrate levels, a marker of systemic NO production.[3]

-

Neurological Models: In rodent models of Parkinson's disease (e.g., MPTP-induced), treatment with a selective iNOS inhibitor could potentially mitigate neuroinflammation and protect dopaminergic neurons.

-

Cardiovascular Research: While selective iNOS inhibition is generally considered beneficial in inflammatory cardiovascular conditions like septic shock, non-selective NOS inhibition can be detrimental. The high selectivity of 3,4-Difluorobenzimidamide hydrochloride makes it a suitable tool to investigate the specific contribution of iNOS in cardiovascular disease models without the confounding effects of eNOS inhibition.

Conclusion and Future Directions

3,4-Difluorobenzimidamide hydrochloride represents a valuable research tool for the specific investigation of iNOS-mediated pathophysiology. Its high potency and selectivity allow for a more precise dissection of the roles of this enzyme in complex biological systems. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies to further validate its potential for in vivo applications and to explore its therapeutic potential in a range of inflammatory and neurodegenerative disorders. The continued development of highly selective iNOS inhibitors like 3,4-Difluorobenzimidamide hydrochloride is crucial for advancing our understanding of NO biology and for the development of novel therapeutic strategies.

References

-

Fujii, K., et al. (2002). Discovery of novel inhibitors of inducible nitric oxide synthase. British Journal of Pharmacology, 135(4), 953–960. [Link]

-

Singh, R., et al. (2020). Inducible nitric oxide synthase inhibitors: A comprehensive update. Medicinal Research Reviews, 40(1), 219-278. [Link]

-

Szabó, C., et al. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394. [Link]

Sources

- 1. Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Evaluating 3,4-Difluorobenzimidamide Hydrochloride as a Putative Serine Protease Inhibitor: A Theoretical and Practical Guide

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive framework for the investigation of 3,4-Difluorobenzimidamide hydrochloride as a candidate serine protease inhibitor. Grounded in the established principles of medicinal chemistry and enzyme kinetics, this document offers both the theoretical rationale for this compound's potential and a detailed, practical roadmap for its experimental validation. It is designed for researchers, scientists, and drug development professionals seeking to explore novel inhibitors based on privileged chemical scaffolds.

Introduction: The Rationale for Investigation

Serine proteases are a ubiquitous class of enzymes that play a pivotal role in a vast array of physiological processes, from digestion and blood coagulation to immunity and apoptosis.[1][2] Their catalytic activity is characterized by a highly conserved triad of amino acids—serine, histidine, and aspartate—in the active site.[3] Dysregulation of serine protease activity is implicated in numerous pathologies, including cardiovascular diseases, inflammatory disorders, and cancer, making them prime targets for therapeutic intervention.[2][4]

Small molecule inhibitors are indispensable tools for both studying the function of these enzymes and developing new therapeutics.[1] Among the most well-characterized scaffolds for inhibiting trypsin-like serine proteases is benzamidine.[5][6] Its positively charged amidinium group forms a strong salt bridge with a conserved aspartate residue at the base of the enzyme's S1 specificity pocket, making it a potent and competitive inhibitor.[7]

Hypothesis: We hypothesize that 3,4-Difluorobenzimidamide hydrochloride , a halogenated analog of benzamidine, represents a compelling candidate for serine protease inhibition. The introduction of fluorine atoms to the benzene ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate electronic properties, which can in turn improve binding affinity and selectivity. This guide outlines the necessary steps to rigorously test this hypothesis, from initial enzymatic assays to detailed mechanistic studies.

Part I: Theoretical Framework and Molecular Design

The Benzamidine Pharmacophore: A Privileged Scaffold

The inhibitory power of benzamidine lies in its structural mimicry of the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases. The key interaction is the bidentate hydrogen bond formed between the protonated amidine group of the inhibitor and the carboxylate side chain of the conserved Asp189 residue in the S1 pocket.[7] This strong, charge-assisted interaction anchors the inhibitor in the active site, competitively blocking substrate access.[6][8] The benzene ring provides a rigid scaffold that can be functionalized to achieve interactions with other regions of the active site, thereby tuning potency and selectivity.[5]

Rationale for 3,4-Difluoro Substitution

The strategic placement of fluorine atoms on a phenyl ring can have profound effects on a molecule's pharmacodynamic and pharmacokinetic properties. For 3,4-Difluorobenzimidamide, we can postulate the following potential advantages:

-

Modulation of Basicity (pKa): The two electron-withdrawing fluorine atoms are expected to lower the pKa of the amidine group. This could influence the inhibitor's ionization state at physiological pH, potentially altering the strength of the crucial interaction with the active site aspartate.

-

Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups of the protein backbone, potentially forming non-classical hydrogen bonds that increase binding affinity.

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorine substitution can block sites of oxidative metabolism by Cytochrome P450 enzymes, increasing the compound's half-life in vivo.

Plausible Synthesis Outline

The target compound can be synthesized from commercially available precursors. A common and effective method involves a two-step process starting from 3,4-difluorobenzonitrile.

-

Amide Formation: The nitrile is first converted to the corresponding 3,4-difluorobenzamide. This can be achieved through acid- or base-catalyzed hydrolysis, though more modern methods might employ metal catalysts for milder conditions.[9]

-

Imidamide Synthesis: The resulting amide is then converted to the final benzimidamide hydrochloride. A standard procedure involves treatment with a dehydrating agent (like thionyl chloride) followed by reaction with ammonia or an ammonia equivalent.[10] The final product is isolated as the hydrochloride salt to improve stability and aqueous solubility.

Part II: A Practical Guide to Experimental Validation

This section provides a self-validating, step-by-step workflow to characterize the inhibitory potential of 3,4-Difluorobenzimidamide hydrochloride.

Overall Workflow for Inhibitor Characterization

The logical progression from a candidate compound to a well-characterized lead involves a multi-stage process. It begins with broad screening to confirm activity, proceeds to quantify potency, delves into the specific mechanism of action, and concludes with an assessment of selectivity.[11]

Caption: Workflow for Serine Protease Inhibitor Discovery.[11]

Protocol: Primary Screening Using a Fluorogenic Assay

This initial experiment aims to quickly determine if the compound has any inhibitory activity against a model trypsin-like serine protease (e.g., Thrombin, Trypsin). Fluorogenic assays are widely used due to their high sensitivity and continuous nature.[12]

Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[12]

Materials:

-

Enzyme: Human Thrombin (or Trypsin), stored in appropriate buffer at -80°C.

-

Substrate: Boc-Gln-Arg-Arg-7-amido-4-methylcoumarin (Boc-QRR-AMC) or similar.

-

Inhibitor: 10 mM stock of 3,4-Difluorobenzimidamide HCl in DMSO.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

-

Apparatus: 96-well black microplate, fluorescence plate reader (λex=360 nm, λem=480 nm).[4]

Procedure:

-

Prepare Reagents: Thaw enzyme and substrate on ice. Prepare working dilutions in pre-chilled assay buffer. A typical final enzyme concentration is ~0.1 nM.[13] The final substrate concentration should be at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume 100 µL):

-

100% Activity Control: 50 µL enzyme + 49 µL buffer + 1 µL DMSO.

-

Inhibitor Wells: 50 µL enzyme + 49 µL buffer + 1 µL inhibitor stock (for 100 µM final concentration).

-

No Enzyme Blank: 99 µL buffer + 1 µL DMSO.

-

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[13]

-

Initiate Reaction: Add 50 µL of the substrate working solution to all wells to start the reaction.

-

Measure Fluorescence: Immediately place the plate in the reader, pre-warmed to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes.[4]

-

Data Analysis:

-

Calculate the reaction rate (slope of fluorescence vs. time) for each well.

-

Subtract the rate of the "No Enzyme Blank" from all other wells.

-

Calculate the Percent Inhibition: % Inhibition = (1 - (Rate_Inhibitor / Rate_Control)) * 100

-

Trustworthiness Check: A known inhibitor for the target enzyme (e.g., AEBSF or Benzamidine HCl) should be run in parallel as a positive control to validate the assay's performance.[6][14]

Protocol: Potency Determination (IC50)

If significant inhibition (>50%) is observed in the primary screen, the next step is to determine the compound's potency by calculating its half-maximal inhibitory concentration (IC50).

Procedure:

-

Follow the primary screening protocol, but instead of a single inhibitor concentration, prepare a serial dilution series of 3,4-Difluorobenzimidamide HCl. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

-

Calculate the % Inhibition for each concentration.

-

Plot % Inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation:

| Compound | Target Enzyme | IC50 (µM) |

| 3,4-Difluorobenzimidamide HCl | Thrombin | [Experimental Value] |

| Benzamidine HCl (Control) | Thrombin | [Experimental Value] |

| Pentamidine (Control)[2] | Thrombin | 4.5 ± 2.3 |

Protocol: Elucidating the Mechanism of Inhibition

Understanding how a compound inhibits an enzyme is critical. Based on its structure, 3,4-Difluorobenzimidamide is expected to be a competitive inhibitor. This can be confirmed by studying the enzyme's kinetics at varying substrate concentrations in the presence of the inhibitor.

Principle: The Michaelis-Menten model describes enzyme kinetics. Different types of inhibitors alter the apparent kinetic parameters (Vmax and Km) in distinct ways, which can be visualized using a Lineweaver-Burk (double reciprocal) plot.[3]

-

Competitive Inhibition: Inhibitor binds only to the free enzyme. Km increases, Vmax is unchanged.

-

Non-competitive Inhibition: Inhibitor binds to both free enzyme and the enzyme-substrate complex. Km is unchanged, Vmax decreases.

-

Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. Both Km and Vmax decrease.

References

- 1. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 5. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein inhibitors of serine proteinases--mechanism and classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN103709071A - 3, 4-difluorobenzonitrile preparation method - Google Patents [patents.google.com]

- 10. 3,4-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Virtual Screening of Transmembrane Serine Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

The Strategic Imperative of Fluorinating Benzamidine Derivatives

An In-Depth Technical Guide to the Biological Activity of Fluorinated Benzamidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the biological activities of fluorinated benzamidine derivatives, a promising class of compounds in modern drug discovery. By leveraging the unique properties of fluorine, medicinal chemists can strategically enhance the therapeutic potential of the benzamidine scaffold. This document delves into the rationale behind fluorination, synthetic strategies, key biological activities with a focus on enzyme inhibition, and detailed experimental protocols for their evaluation.

Benzamidine and its derivatives are well-established as "privileged scaffolds" in medicinal chemistry, primarily due to their ability to act as potent inhibitors of serine proteases.[1][2] The positively charged amidinium group mimics the guanidinium side chain of arginine, allowing these compounds to bind effectively to the S1 pocket of enzymes like trypsin, thrombin, and plasmin.[1][2] However, the inherent properties of simple benzamidines, such as high basicity and potential for off-target effects, can limit their therapeutic utility.

The introduction of fluorine into the benzamidine scaffold is a strategic approach to modulate its physicochemical and pharmacological properties.[3] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can confer several advantages:

-

Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic distribution of the benzamidine ring, potentially leading to more favorable interactions with the target enzyme's active site.[1]

-

Modulation of pKa: Fluorination can lower the pKa of the amidine group, which can influence the compound's ionization state at physiological pH, affecting its binding and pharmacokinetic properties.

-

Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can prolong the in vivo half-life of the drug candidate.[4]

-

Improved Pharmacokinetics (ADME): Fluorine substitution can impact a molecule's lipophilicity, membrane permeability, and overall absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Synthetic Pathways to Fluorinated Benzamidine Derivatives

The synthesis of fluorinated benzamidine derivatives typically involves the introduction of the amidine functionality onto a pre-fluorinated benzene ring. A common and effective method is the Pinner reaction, which proceeds via an imino ether hydrochloride intermediate.

Generalized Synthetic Workflow

Caption: Generalized Pinner reaction workflow for the synthesis of fluorinated benzamidine derivatives.

Key Biological Activities of Fluorinated Benzamidine Derivatives

The primary biological activity of benzamidine derivatives is the inhibition of serine proteases. However, the introduction of fluorine and other modifications can expand their activity profile to include antimicrobial and anticancer effects.

Enzyme Inhibition: A Focus on Serine Proteases

Serine proteases play crucial roles in various physiological and pathological processes, including blood coagulation, digestion, and inflammation, making them important drug targets.[5] Benzamidine derivatives act as competitive inhibitors by binding to the S1 specificity pocket of these enzymes.[2]

The introduction of fluorine can enhance this inhibitory activity. For instance, in a study of substituted benzamidines as inhibitors of human serine proteases, the electronic properties of the substituents were found to significantly impact binding to enzymes like plasmin and complement C1s.[1] The strong electron-withdrawing nature of fluorine can favorably influence these interactions. While direct comparative studies on a series of fluorinated versus non-fluorinated benzamidines are not abundant in the literature, the principles observed with fluorinated benzenesulfonamides as carbonic anhydrase inhibitors suggest that fluorination can lead to nanomolar inhibitory constants.[6]

Caption: Mechanism of competitive inhibition of serine proteases by fluorinated benzamidine derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzamidine derivatives and related fluorinated heterocyclic compounds. For example, a series of novel benzamidine analogues showed significant antimicrobial activity against pathogens involved in periodontal disease, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 125 µg/mL.[7]

Furthermore, studies on fluorinated benzimidazole derivatives, which share structural similarities with benzamidines, have demonstrated that the presence and position of fluorine atoms can significantly enhance antibacterial and antifungal properties compared to their non-fluorinated parent compounds.[8] For example, a 2-(m-fluorophenyl)-benzimidazole derivative displayed high activity against Gram-negative bacteria with a MIC of 31.25 μg/mL and against B. subtilis with a MIC of 7.81 μg/mL.[8] This suggests that fluorinated benzamidines could be a promising avenue for the development of new antimicrobial agents.

Anticancer Activity

The inhibition of certain serine proteases is a valid strategy in cancer therapy, as these enzymes can be involved in tumor growth and metastasis. A serine protease-inhibiting tetra-benzamidine derivative has been shown to inhibit the growth of human colon carcinoma cell lines.[8] This compound was found to suppress the expression of nuclear oncogenes like MYC, FOS, and JUN.[8] Additionally, N1-substituted poly-benzamidines have demonstrated antiproliferative activity against human leukemic cells in vitro.[9] Given that fluorination is a common strategy to enhance the potency and pharmacokinetic properties of anticancer drugs, it is plausible that fluorinated benzamidine derivatives could exhibit improved antitumor activity.

Experimental Protocols for Biological Evaluation

The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of fluorinated benzamidine derivatives.

Synthesis of a Representative Fluorinated Benzamidine Derivative

This protocol describes the synthesis of 4-fluorobenzamidine hydrochloride from 4-fluorobenzonitrile via the Pinner reaction.

Materials:

-

4-fluorobenzonitrile

-

Anhydrous ethanol

-

Hydrogen chloride (gas)

-

Anhydrous diethyl ether

-

Ammonia solution in ethanol (saturated)

Procedure:

-

Dissolve 4-fluorobenzonitrile in anhydrous ethanol in a round-bottom flask equipped with a drying tube.

-

Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it until saturation.

-

Seal the flask and stir at room temperature for 24 hours. The Pinner salt (ethyl 4-fluorobenzimidate hydrochloride) will precipitate.

-

Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

-

Add the Pinner salt to a saturated solution of ammonia in ethanol.

-

Stir the mixture at room temperature for 48 hours.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to obtain pure 4-fluorobenzamidine hydrochloride.

Characterization:

-

Confirm the structure using ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.

-

Determine the purity by HPLC and melting point analysis.

In Vitro Serine Protease Inhibition Assay (Trypsin)

This protocol uses a chromogenic substrate to measure the inhibitory activity of a test compound against trypsin.

Caption: Workflow for an in vitro serine protease (trypsin) inhibition assay.

Procedure:

-

Prepare a stock solution of the fluorinated benzamidine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound in assay buffer (e.g., Tris-HCl, pH 8.0).

-

In a 96-well plate, add the trypsin solution to each well.

-

Add the diluted test compound or vehicle control to the wells and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA).

-

Immediately measure the absorbance at 405 nm over time using a microplate reader.

-

Calculate the reaction rate (V) for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing: Micro Broth Dilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[7]

Procedure:

-

Prepare a stock solution of the fluorinated benzamidine derivative.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth.

-

Prepare a bacterial inoculum and adjust its turbidity to the 0.5 McFarland standard.

-

Dilute the bacterial suspension and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro ADME: Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Caption: Workflow for an in vitro metabolic stability assay using human liver microsomes (HLM).

Procedure:

-

Prepare a solution of the fluorinated benzamidine derivative in a suitable solvent.

-

In a reaction tube, add buffer, human liver microsomes, and the test compound. Pre-incubate at 37°C.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the concentration of the remaining parent compound.

-

Plot the natural logarithm of the percentage of remaining compound versus time and determine the elimination rate constant (k) from the slope of the line.

-

Calculate the half-life (t₁/₂) as 0.693/k.

Data Presentation and Structure-Activity Relationship (SAR)

The following table summarizes representative biological activity data for benzamidine derivatives and related fluorinated compounds from the literature to illustrate the potential impact of fluorination.

| Compound Class | Derivative | Target | Assay | IC50 / MIC | Reference |

| Benzamidine | Unsubstituted | Trypsin | Enzyme Inhibition | ~18 µM (Ki) | [2] |

| Benzamidine | Various substituted | Plasmin, Thrombin | Enzyme Inhibition | Ki values vary with substituent hydrophobicity and electronic effects | [1] |

| Benzamidine Analogue | Imino bases | P. gingivalis | Antimicrobial (MIC) | 31.25 - 125 µg/mL | [7] |

| Fluorinated Benzimidazole | 2-(m-fluorophenyl)-benzimidazole | B. subtilis | Antimicrobial (MIC) | 7.81 µg/mL | [8] |

| Fluorinated Benzimidazole | 2-(m-fluorophenyl)-benzimidazole | Gram-negative bacteria | Antimicrobial (MIC) | 31.25 µg/mL | [8] |

| Fluorinated Benzenesulfonamide | Various tri- and tetrafluoro | Carbonic Anhydrases | Enzyme Inhibition | Nanomolar range | [6] |

Structure-Activity Relationship (SAR) Insights:

-

The Amidine Group: Essential for binding to the S1 pocket of serine proteases.

-

Ring Substituents: The hydrophobicity and electronic properties of substituents on the benzene ring significantly influence binding affinity and selectivity for different proteases.[1] Electron-withdrawing groups, such as fluorine, are expected to enhance interactions with certain enzymes.

-

Position of Fluorine: The position of the fluorine atom(s) can have a profound impact on activity. As seen with fluorinated benzimidazoles, a meta-substitution can be more effective than ortho or para substitutions for certain biological targets.[8]

-

Overall Molecular Architecture: For activities beyond enzyme inhibition, such as antimicrobial effects, the overall shape and functional group display of the molecule become critical.

Conclusion and Future Perspectives

Fluorinated benzamidine derivatives represent a promising class of compounds with significant therapeutic potential, particularly as enzyme inhibitors. The strategic incorporation of fluorine offers a powerful tool to enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic profile of the benzamidine scaffold. While the direct exploration of fluorinated benzamidines is an area ripe for further investigation, the data from related compound classes strongly support the rationale for their development.

Future research should focus on the systematic synthesis and evaluation of a diverse library of fluorinated benzamidine derivatives. Direct head-to-head comparisons with their non-fluorinated analogues will be crucial to definitively quantify the benefits of fluorination. Furthermore, detailed mechanistic studies, including co-crystallography with target enzymes, will provide invaluable insights into the specific interactions that drive their enhanced biological activity, paving the way for the rational design of next-generation therapeutics.

References

- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ADME Profiling in Drug Discovery and Development: An Overview | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N1-substituted benzamidines: synthesis, antiproteinase activity and inhibition of tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3,4-Difluorobenzimidamide Hydrochloride in Fragment-Based Drug Discovery: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] This guide provides a comprehensive technical overview of the FBDD workflow, centered on a representative and strategically designed fragment: 3,4-Difluorobenzimidamide hydrochloride. We will explore the rationale behind selecting this fragment, detailing the strategic importance of the benzimidamide scaffold and the specific advantages conferred by difluoro-substitution. This document serves as a practical manual, providing field-proven insights and detailed, step-by-step protocols for the key biophysical screening and validation techniques that form the cornerstone of any successful FBDD campaign.

The FBDD Paradigm: A Shift in Discovery Philosophy

Unlike HTS, which screens large libraries of complex, drug-like molecules to find potent hits, FBDD operates on a more elegant principle. It involves screening small, low-molecular-weight compounds (<300 Da), known as "fragments," that bind to the target protein with weak affinity (typically in the micromolar to millimolar range).[2][3] The core advantages of this approach are twofold:

-

Efficient Exploration of Chemical Space: The universe of possible small fragments is vastly smaller than that of complex drug-like molecules.[4] A library of just a few thousand carefully selected fragments can, therefore, offer a more comprehensive sampling of chemical space than an HTS library containing millions of compounds.[5]

-

Higher Quality Starting Points: Fragments are less complex and bind in a more atom-efficient manner. The hits identified through FBDD often have superior physicochemical properties and provide a cleaner, more rational starting point for optimization into potent, selective, and drug-like leads.[5]

The overall FBDD process is a multi-stage, iterative workflow grounded in sensitive biophysical techniques.

Caption: The canonical Fragment-Based Drug Discovery (FBDD) workflow.

Deconstructing the Fragment: 3,4-Difluorobenzimidamide Hydrochloride

The selection of fragments for a screening library is a critical determinant of success. 3,4-Difluorobenzimidamide hydrochloride serves as an exemplary scaffold, embodying several key principles of rational fragment design.

-

The Benzimidamide Scaffold: The benzimidazole core, of which benzimidamide is a close relative, is considered a "privileged scaffold" in medicinal chemistry.[6][7] Its rigid structure presents well-defined vectors for chemical elaboration, while the imidamide group is a versatile hydrogen bond donor and acceptor, capable of forming key interactions that anchor the fragment to a protein's active site.[6]

-

The Power of Fluorine: The inclusion of fluorine atoms is a deliberate and strategic choice in modern drug design. In this fragment, the 3,4-difluoro substitution provides several distinct advantages:

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions, and can modulate the acidity of nearby protons to strengthen hydrogen bonds.

-

Metabolic Stability: C-F bonds are exceptionally strong, often increasing the metabolic stability of a compound.

-

A Unique Probe for ¹⁹F-NMR: As fluorine is absent in biological systems, the ¹⁹F nucleus provides a powerful and exquisitely sensitive handle for Nuclear Magnetic Resonance (NMR) screening.[8][9] This allows for rapid, unambiguous detection of fragment binding with minimal background noise.[10]

-

Properties of 3,4-Difluorobenzimidamide Hydrochloride

| Property | Value | Source |

| CAS Number | 107392-33-6 | [11][12] |

| Molecular Formula | C₇H₇ClF₂N₂ | [13] |

| Molecular Weight | 192.59 g/mol | [11][13] |

| Compliance | Meets "Rule of Three" criteria for fragments (MW < 300, etc.) | [14] |

The Experimental Workflow: From Screening to Structure

This section provides detailed, self-validating protocols for a typical FBDD cascade using our lead fragment as an example.

Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free biophysical technique ideal for primary screening.[15][16] It measures changes in refractive index at a sensor surface to monitor the binding of an analyte (fragment) to an immobilized ligand (target protein) in real-time.[17][18]

Objective: To rapidly identify fragments from a library that bind to the target protein and provide an initial estimate of their binding affinity.

Step-by-Step Protocol:

-

Protein Immobilization:

-

Covalently immobilize the purified target protein onto a CM5 sensor chip (or similar) using standard amine coupling chemistry to a density that will yield a theoretical maximum response (Rmax) appropriate for small molecule detection.

-

Simultaneously, immobilize a suitable reference protein (e.g., one known not to bind the fragments) on a reference flow cell to enable subtraction of non-specific binding and bulk refractive index effects.[19]

-

-

Fragment Preparation:

-

Prepare a stock plate of the fragment library (including 3,4-Difluorobenzimidamide HCl) at a high concentration (e.g., 100 mM in 100% DMSO).

-

From the stock plate, prepare assay plates by diluting fragments into running buffer (e.g., HBS-EP+) to a final screening concentration (e.g., 100 µM) with a precisely matched final DMSO concentration (e.g., 1%).[17][19] Mismatched DMSO is a major source of false positives.[17]

-

-

SPR Analysis:

-

Equilibrate the system with running buffer until a stable baseline is achieved.

-

Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

-

After each cycle, regenerate the sensor surface if necessary using a mild, optimized regeneration solution.

-

-

Data Analysis:

-

Double-reference the raw sensorgram data by subtracting the signal from the reference flow cell and from a buffer-only (blank) injection.

-

Measure the binding response at equilibrium (or late in the association phase). A response significantly above the noise level indicates a potential "hit."

-

For initial hit validation, a dose-response experiment can be performed on the hits to confirm binding and obtain an estimated dissociation constant (Kᴅ).

-

Hypothetical SPR Screening Results:

| Fragment ID | Structure | Screening Response (RU) | Kᴅ Estimate (µM) | Ligand Efficiency (LE) |

| F101 | 3,4-Difluorobenzimidamide | 15.2 | 250 | 0.35 |

| F102 | Phenylacetamide | 1.1 | >1000 | N/A |

| F103 | Indole | 8.9 | 600 | 0.31 |

| F104 | Pyrazole | 0.8 | >1000 | N/A |

Hit Validation and Characterization via ¹⁹F-NMR

NMR spectroscopy is a cornerstone of FBDD, used to validate hits from primary screens and provide structural information.[20][21] For fluorinated fragments, ¹⁹F-NMR is exceptionally powerful.[8][10]

Objective: To confirm the binding of 3,4-Difluorobenzimidamide HCl, rule out false positives from SPR, and gain initial insights into the binding event.

Caption: Principle of ¹⁹F-NMR ligand-observed fragment screening.

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare two samples in a suitable deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4).

-

Sample 1 (Reference): 100 µM 3,4-Difluorobenzimidamide HCl.

-

Sample 2 (Test): 100 µM 3,4-Difluorobenzimidamide HCl plus 10 µM target protein.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional ¹⁹F-NMR spectrum for both the reference and test samples on a high-field NMR spectrometer equipped with a cryoprobe.

-

-

Data Analysis:

-

Binding Confirmation: Compare the spectrum of the test sample to the reference. A significant broadening of the ¹⁹F signal and/or a change in its chemical shift is a strong confirmation of binding.[9]

-

Affinity Estimation: By titrating increasing concentrations of the fragment against a fixed concentration of the protein, changes in the chemical shift can be plotted to determine the dissociation constant (Kᴅ).[14]

-

Competition Experiments: To confirm the binding site, a competition experiment can be performed by adding a known binder (if available). Displacement of the fragment, observed as a return of the ¹⁹F signal to its reference state, confirms binding to the same site.

-

Structural Elucidation via X-ray Crystallography

X-ray crystallography is the gold standard for FBDD hit validation.[2][22] It provides a high-resolution, three-dimensional snapshot of the fragment bound to the protein, revealing the precise binding mode and key interactions. This structural information is invaluable for the subsequent hit-to-lead optimization phase.[23][24]

Objective: To determine the atomic-level structure of the protein-fragment complex.

Step-by-Step Protocol:

-

Protein Crystallization:

-

Screen for and optimize conditions to produce high-quality, diffraction-grade crystals of the target protein.

-

-

Fragment Soaking or Co-crystallization:

-

Soaking: Transfer protein crystals into a solution containing a high concentration of 3,4-Difluorobenzimidamide HCl (e.g., 1-10 mM) for a defined period (minutes to hours).

-

Co-crystallization: Set up crystallization trials with the protein already pre-incubated with the fragment.

-

-

X-ray Diffraction Data Collection:

-

Cryo-protect the crystal and collect X-ray diffraction data, preferably at a synchrotron source to obtain high-resolution data.[2]

-

-

Structure Solution and Refinement:

-

Process the diffraction data and solve the structure using molecular replacement if a model of the protein is available.

-

Carefully examine the resulting electron density maps. The presence of clear, unambiguous electron density corresponding to the shape of 3,4-Difluorobenzimidamide in a binding pocket confirms its binding and reveals its orientation.[25]

-

Refine the model of the protein-fragment complex to high resolution.

-

From Hit to Lead: The Path Forward

The validated, structurally characterized fragment hit is not the end but the beginning of the drug discovery journey. The goal is to evolve this low-affinity hit into a high-affinity lead compound.[23] This is typically achieved through three main structure-guided strategies:[26][27][28]

-

Fragment Growing: The most common approach, where synthetic chemistry is used to add functional groups to the fragment core, extending it into adjacent pockets of the binding site to form new, favorable interactions.[27]

-

Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be connected with a chemical linker to create a single, much more potent molecule.[1]

-

Fragment Merging: When two fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key features of both.[28]

Caption: Key strategies for evolving a fragment hit into a lead compound.

Conclusion

The use of strategically designed fragments like 3,4-Difluorobenzimidamide hydrochloride within a robust biophysical screening cascade represents a powerful and efficient paradigm in modern drug discovery. By starting small and building complexity in a rational, structure-guided manner, FBDD allows researchers to navigate chemical space more effectively and generate high-quality lead compounds. The integration of techniques such as SPR for primary screening, ¹⁹F-NMR for unambiguous hit validation, and X-ray crystallography for definitive structural insights provides a self-validating workflow that minimizes wasted effort and maximizes the probability of success. This technical guide provides the foundational principles and practical protocols necessary for research teams to successfully implement this approach.

References

-

Giannetti, A. M., et al. (2008). Fragment Screening by Surface Plasmon Resonance. Journal of Biomolecular Screening, 13(3), 202-9. Available at: [Link]

-

Ciulli, A., & Abell, C. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Crystals, 2(4), 1354-1376. Available at: [Link]

-

Christopher, J. A., et al. (2013). Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity. ACS Medicinal Chemistry Letters, 4(11), 1039-1044. Available at: [Link]

-

Di Trani, J., et al. (2022). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences, 9, 834453. Available at: [Link]

-

Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure Website. Available at: [Link]

-

Kumar, A., et al. (2021). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 150-157. Available at: [Link]

-

Renaudet, O., et al. (2010). SPR-based fragment screening: advantages and applications. Expert Opinion on Drug Discovery, 5(4), 341-359. Available at: [Link]

-

Kamal, N., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12942-12947. Available at: [Link]

-

Murray, C. W., et al. (2010). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 53(18), 6531-6540. Available at: [Link]

-

Erlanson, D. A. (2011). Fragment-based drug discovery using rational design. Methods in Molecular Biology, 716, 25-39. Available at: [Link]

-

Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Eurofins Discovery Website. Available at: [Link]

-

Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Future Medicinal Chemistry, 5(11), 1295-1309. Available at: [Link]

-

Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery Website. Available at: [Link]

-

Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery Case Study. Available at: [Link]

-

Kirsch, P., et al. (2019). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 62(17), 7705-7724. Available at: [Link]

-

Neumann, L., et al. (2013). Emerging role of surface plasmon resonance in fragment-based drug discovery. Expert Opinion on Drug Discovery, 8(8), 957-971. Available at: [Link]

-

de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93. Available at: [Link]

-

Dalvit, C., & Vulpetti, A. (2019). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 24(5), 886. Available at: [Link]

-

Asif, M. (2021). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry, 21(16), 2218-2238. Available at: [Link]

-

O'Connell, T. N., & Scott, J. S. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. Essays in Biochemistry, 65(1), 115-127. Available at: [Link]

-

Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita Website. Available at: [Link]

-

PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures Blog. Available at: [Link]

-

Croft, R. A., & Tarver, G. J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 15-24. Available at: [Link]

-

CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. CrystalsFirst Website. Available at: [Link]

-

Wang, X., et al. (2019). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Molecules, 24(22), 4179. Available at: [Link]

-

ResearchGate. (n.d.). Overview of NMR spectroscopy applications in FBDD. ResearchGate. Available at: [Link]

-

Creative Biostructure. (n.d.). Fragment-to-Lead. Creative Biostructure Website. Available at: [Link]

-

Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. Methods in Molecular Biology, 572, 247-264. Available at: [Link]

-

Figshare. (2022). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? University of Leicester. Available at: [Link]

-

Alzhrani, Z. M. M., et al. (2022). Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 22(2), 365-386. Available at: [Link]

-

Lam, P. C., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. IUCrJ, 1(Pt 4), 279–291. Available at: [Link]

-

de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93. Available at: [Link]

-

de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93. Available at: [Link]

-

Gee, C. T., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Current Topics in Medicinal Chemistry, 16(19), 2158–2167. Available at: [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

-

Fisher Scientific. (n.d.). Development of a Fluorine Labelled Fragment Library. Fisher Scientific. Available at: [Link]

-

Kumar, P., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Drug Targets, 25(1), 1-22. Available at: [Link]

-

PubChem. (n.d.). 3,4-Difluorobenzamide. PubChem Database. Available at: [Link]

- Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile. Google Patents.

- Google Patents. (n.d.). CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile. Google Patents.

- Google Patents. (n.d.). CN103709071A - 3, 4-difluorobenzonitrile preparation method. Google Patents.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifechemicals.com [lifechemicals.com]

- 11. 107392-33-6 CAS MSDS (3,4-DIFLUORO-BENZAMIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Hit2Lead | 3,4-difluorobenzenecarboximidamide hydrochloride | CAS# 107392-33-6 | MFCD04114434 | BB-4035424 [hit2lead.com]

- 13. 10-237154 - 34-difluorobenzimidamide-hydrochloride | 10739… [cymitquimica.com]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Emerging role of surface plasmon resonance in fragment-based drug discovery. | Semantic Scholar [semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]

- 19. scispace.com [scispace.com]

- 20. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]

- 21. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fragment-based drug discovery using rational design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. selvita.com [selvita.com]

- 25. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]

- 26. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]

- 27. lifechemicals.com [lifechemicals.com]

- 28. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

The Fluorine Advantage: A Technical Guide to the Strategic Role of Fluorine in Benzimidamide Compounds for Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern therapeutic design. This guide provides an in-depth technical exploration of the role of fluorine in benzimidamide compounds, a class of molecules with significant therapeutic promise. Moving beyond theoretical concepts, we delve into the causal chemistry, offering field-proven insights into how fluorine substitution can be leveraged to optimize molecular properties and enhance biological activity. This document is structured to provide a logical flow from fundamental principles to practical application, empowering you to make informed decisions in your research and development endeavors.

The Strategic Imperative for Fluorination in Benzimidamide Scaffolds

The benzimidamide moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in key biological interactions, particularly as inhibitors of serine proteases. However, parent benzimidamide structures often face challenges related to metabolic instability, suboptimal pharmacokinetic profiles, and limited potency. The introduction of fluorine, with its unique and potent physicochemical properties, offers a powerful toolkit to address these limitations.

The rationale for fluorinating benzimidamide compounds is multifaceted and deeply rooted in the element's distinct characteristics:

-

High Electronegativity: Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is highly polarized. This strong inductive effect can profoundly influence the electronic environment of the entire molecule.

-

Small van der Waals Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows fluorine to act as a bioisostere of hydrogen, often being well-tolerated within enzyme active sites and receptor pockets without introducing significant steric hindrance.[1]

-

Metabolic Stability: The C-F bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it resistant to oxidative metabolism by enzymes such as cytochrome P450.[1] This property is frequently exploited to block metabolically labile positions on a drug candidate, thereby increasing its in vivo half-life.

-

Modulation of Physicochemical Properties: Strategic fluorine substitution can fine-tune critical drug-like properties, including acidity (pKa), lipophilicity (LogP), and membrane permeability, which collectively govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

This guide will systematically unpack these effects, providing both the theoretical underpinnings and the practical methodologies to harness the power of fluorine in your benzimidamide-focused drug discovery programs.

Synthesis of Fluorinated Benzimidamides: A Deliberate Approach